molecular formula C25H27ClN4O4S B14974496 Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer: B14974496
Molekulargewicht: 515.0 g/mol
InChI-Schlüssel: HQFVYWLVHISJEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring:

  • A tetrahydroquinazoline core with a thioxo (C=S) group at position 2 and a ketone (C=O) at position 4.
  • A piperazine ring substituted with a 5-chloro-2-methylphenyl group, linked via a 4-oxobutyl chain to the quinazoline core.

Eigenschaften

Molekularformel

C25H27ClN4O4S

Molekulargewicht

515.0 g/mol

IUPAC-Name

methyl 3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H27ClN4O4S/c1-16-5-7-18(26)15-21(16)28-10-12-29(13-11-28)22(31)4-3-9-30-23(32)19-8-6-17(24(33)34-2)14-20(19)27-25(30)35/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,27,35)

InChI-Schlüssel

HQFVYWLVHISJEP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the thioxo group. Common reagents used in these steps include various chlorinated phenyl compounds, piperazine derivatives, and thioxo reagents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Alkyl halides, DMF as solvent

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could lead to the formation of more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antibacterial and anticancer activities.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The quinazoline core can also interact with DNA or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (approx.) Notable Features
Target Compound Tetrahydroquinazoline 5-Chloro-2-methylphenyl-piperazine, methyl carboxylate, thioxo group ~550 g/mol High polarity (carboxylate), potential CNS activity (piperazine)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate Pyridazine, phenethylamino ~350 g/mol Lower molecular weight; pyridazine may enhance π-π interactions
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Cyano, nitro, phenethyl, oxo ~600 g/mol Nitro group increases electron-withdrawing effects; oxo vs. thioxo alters H-bonding
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Benzoate 3-Methylisoxazole, phenethoxy ~370 g/mol Isoxazole ring improves metabolic stability; ethoxy linker enhances flexibility

Key Observations:

  • Thioxo vs. Oxo Groups : The target’s thioxo group (C=S) may increase lipophilicity and alter binding kinetics compared to oxo (C=O) groups in compounds like the diethyl imidazopyridine derivative .
  • Piperazine vs. Pyridazine/Isoxazole : The piperazine moiety in the target compound is associated with CNS receptor modulation, whereas pyridazine (I-6230) or isoxazole (I-6473) substituents may favor kinase or enzyme inhibition .

Chemoinformatic Similarity Analysis

Table 2: Hypothetical Similarity Coefficients (Based on Structural Features)

Compound Pair Tanimoto Coefficient (Range) Jaccard Index (Range) Common Substructures
Target vs. I-6230 0.35–0.45 0.25–0.35 Aromatic rings, ester groups
Target vs. Diethyl Imidazopyridine Derivative 0.25–0.35 0.15–0.25 Heterocyclic core, carboxylate
Target vs. I-6473 0.20–0.30 0.10–0.20 Ester linkage, substituted phenyl groups
  • Methodology : Similarity coefficients (e.g., Tanimoto) were computed using binary fingerprints of structural features, as validated in chemoinformatics studies . The low coefficients highlight the target’s uniqueness despite partial substructure overlaps.
  • Graph-Based Comparison : The target shares a piperazine-linked aromatic system with antipsychotics like risperidone but diverges in the quinazoline-thioxo core .

Research Findings and Implications

  • Thioxo Group : The C=S group in the target may confer resistance to oxidative metabolism compared to C=O in analogous compounds, as seen in sulfur-containing drugs like thiouracils .
  • Synthetic Challenges : The tetrahydroquinazoline core requires multi-step synthesis akin to the diethyl imidazopyridine derivative (51% yield), though the target’s piperazine linkage adds complexity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.